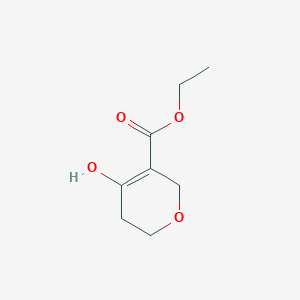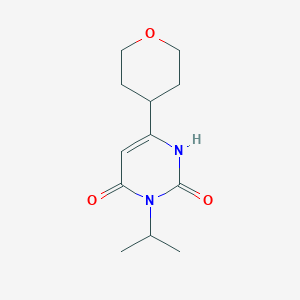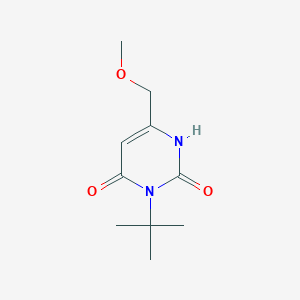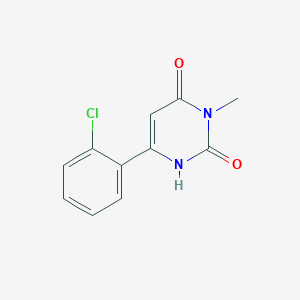
Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate
Descripción general
Descripción
Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (EHDPC) is an organic compound belonging to the class of carboxylates. It is a colorless crystalline solid, with a melting point of 118°C. It is soluble in water and other organic solvents, and is used in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate and its derivatives are pivotal in synthetic organic chemistry, serving as precursors or intermediates in the synthesis of diverse heterocyclic compounds. For instance, ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives have been synthesized via a one-pot three-component reaction, proving essential for the synthesis of fluorinated fused heterocyclic compounds (W. Wang, Jia Li, Li Zhang, Liping Song, Min Zhang, W. Cao, H. Deng, M. Shao, 2012). Similarly, the compound has been involved in the creation of two isomeric enaminones through the reaction with 1-naphthylamine, highlighting its utility in generating compounds with potential for varied biological activities and chemical properties (A. Brbot-Šaranović, G. Pavlović, V. Vrdoljak, M. Cindrić, 2001).
Corrosion Inhibition
This compound derivatives have been explored for their corrosion inhibition properties. Pyran derivatives have shown significant inhibition efficiency in protecting mild steel in acidic environments, with studies demonstrating that these compounds act as mixed-type inhibitors, suggesting their potential applications in materials science and engineering (J. Saranya, F. Benhiba, N. Anusuya, R. Subbiah, A. Zarrouk, S. Chitra, 2020).
Mecanismo De Acción
Target of Action
It’s worth noting that 5,6-dihydro-2h-pyran-2-ones, a class of compounds to which ethyl 4-hydroxy-5,6-dihydro-2h-pyran-3-carboxylate belongs, have shown a wide range of biological and pharmacological activities . They have been found to interact with multiple receptors, contributing to their diverse biological activities .
Mode of Action
Compounds of the 5,6-dihydro-2h-pyran-2-one class have been found to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular biological target involved.
Biochemical Pathways
5,6-dihydro-2h-pyran-2-ones have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
5,6-dihydro-2h-pyran-2-ones have been found to exhibit a wide range of biological activities, including antitumor, antifungal, antimicrobial, anti-inflammatory, antistress, antibiotic, antituberculosis, antiparasitic, and antiviral activities . These activities suggest that the compound could have a variety of molecular and cellular effects.
Propiedades
IUPAC Name |
ethyl 4-hydroxy-3,6-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-12-8(10)6-5-11-4-3-7(6)9/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJPGCZLHBVWTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCOC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1491677.png)
![7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491679.png)
![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1491680.png)

![5-(Prop-2-yn-1-yl)-2-(thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491685.png)

![N-{[2-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}cyclopropanamine](/img/structure/B1491687.png)
![6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1491689.png)
![6-[(2-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1491691.png)


![4-chloro-6-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrimidine](/img/structure/B1491695.png)

